molecular formula C11H20O B13961440 3-(Neopentyloxy)-1-cyclohexene CAS No. 54965-85-4

3-(Neopentyloxy)-1-cyclohexene

Cat. No.: B13961440
CAS No.: 54965-85-4
M. Wt: 168.28 g/mol
InChI Key: JNXNRLOWPYSNAY-UHFFFAOYSA-N
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Description

3-(Neopentyloxy)-1-cyclohexene: is an organic compound characterized by a cyclohexene ring substituted with a neopentyloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Neopentyloxy)-1-cyclohexene typically involves the reaction of cyclohexene with neopentyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with the neopentyl alcohol to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Neopentyloxy)-1-cyclohexene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

Chemistry: 3-(Neopentyloxy)-1-cyclohexene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s derivatives may serve as lead compounds for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Neopentyloxy)-1-cyclohexene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can lead to the formation of active intermediates or products that interact with biological systems.

Comparison with Similar Compounds

    3-(Neopentyloxy)-1-cyclopentene: Similar structure but with a cyclopentene ring.

    3-(Neopentyloxy)-1-benzene: Similar structure but with a benzene ring.

    3-(Neopentyloxy)-1-butene: Similar structure but with a butene chain.

Uniqueness: 3-(Neopentyloxy)-1-cyclohexene is unique due to its cyclohexene ring, which provides distinct chemical and physical properties compared to its analogs

Properties

CAS No.

54965-85-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-(2,2-dimethylpropoxy)cyclohexene

InChI

InChI=1S/C11H20O/c1-11(2,3)9-12-10-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3

InChI Key

JNXNRLOWPYSNAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1CCCC=C1

Origin of Product

United States

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